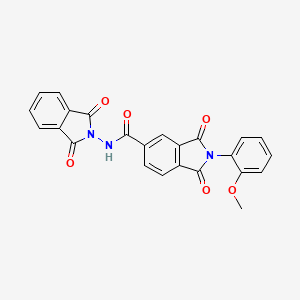
N-benzyl-N-(2-cyanoethyl)-N'-(4-fluorophenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-N-(2-cyanoethyl)-N'-(4-fluorophenyl)urea, also known as BFCU, is a chemical compound that has been extensively studied for its potential use in the field of medicinal chemistry. This compound has shown promise as an anticancer agent and has been the subject of numerous scientific studies.
Mechanism of Action
The mechanism of action of N-benzyl-N-(2-cyanoethyl)-N'-(4-fluorophenyl)urea is not fully understood, but it is believed to involve the inhibition of protein synthesis and the induction of apoptosis in cancer cells. N-benzyl-N-(2-cyanoethyl)-N'-(4-fluorophenyl)urea has been shown to target the ribosome, which is responsible for protein synthesis, and disrupt its function.
Biochemical and Physiological Effects:
N-benzyl-N-(2-cyanoethyl)-N'-(4-fluorophenyl)urea has been shown to have a selective cytotoxic effect on cancer cells, while sparing normal cells. This is due to the higher expression of the target protein in cancer cells compared to normal cells. N-benzyl-N-(2-cyanoethyl)-N'-(4-fluorophenyl)urea has also been shown to have low toxicity in animal models.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-benzyl-N-(2-cyanoethyl)-N'-(4-fluorophenyl)urea in lab experiments is its high potency and selectivity towards cancer cells. This makes it a promising candidate for further development as an anticancer agent. However, one of the limitations is the lack of information on its pharmacokinetics and pharmacodynamics, which makes it difficult to determine the optimal dosage and administration route.
Future Directions
Future research on N-benzyl-N-(2-cyanoethyl)-N'-(4-fluorophenyl)urea could focus on the following areas:
1. Optimization of the synthesis method to improve yield and purity.
2. Further elucidation of the mechanism of action to better understand its anticancer properties.
3. Determination of the pharmacokinetics and pharmacodynamics to optimize dosing and administration.
4. Development of N-benzyl-N-(2-cyanoethyl)-N'-(4-fluorophenyl)urea derivatives with improved potency and selectivity.
5. Evaluation of the potential use of N-benzyl-N-(2-cyanoethyl)-N'-(4-fluorophenyl)urea in combination with other anticancer agents for synergistic effects.
In conclusion, N-benzyl-N-(2-cyanoethyl)-N'-(4-fluorophenyl)urea is a promising compound with potential use as an anticancer agent. Further research is needed to fully understand its mechanism of action and pharmacokinetics, and to optimize its potency and selectivity.
Synthesis Methods
The synthesis of N-benzyl-N-(2-cyanoethyl)-N'-(4-fluorophenyl)urea involves the reaction of benzyl isocyanate with 4-fluoroaniline and 2-cyanoethyl chloride. The resulting product is a white crystalline solid that is soluble in organic solvents. The synthesis of N-benzyl-N-(2-cyanoethyl)-N'-(4-fluorophenyl)urea has been optimized to produce high yields and purity.
Scientific Research Applications
N-benzyl-N-(2-cyanoethyl)-N'-(4-fluorophenyl)urea has been extensively studied for its potential use as an anticancer agent. In vitro studies have shown that N-benzyl-N-(2-cyanoethyl)-N'-(4-fluorophenyl)urea can induce apoptosis in cancer cells, inhibit cell proliferation, and disrupt the cell cycle. In vivo studies have shown that N-benzyl-N-(2-cyanoethyl)-N'-(4-fluorophenyl)urea can inhibit tumor growth and metastasis in animal models.
properties
IUPAC Name |
1-benzyl-1-(2-cyanoethyl)-3-(4-fluorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3O/c18-15-7-9-16(10-8-15)20-17(22)21(12-4-11-19)13-14-5-2-1-3-6-14/h1-3,5-10H,4,12-13H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUPDPCSNQHJOJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CCC#N)C(=O)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-N-(2-cyanoethyl)-N'-(4-fluorophenyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-(2,6-dimethylphenyl)benzamide](/img/structure/B5213690.png)
![({1-butyl-2-[(4-methylpentyl)sulfonyl]-1H-imidazol-5-yl}methyl)(2-methoxyethyl)methylamine](/img/structure/B5213696.png)
![4-(3-bromo-4-methoxybenzyl)-11-methyl-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole](/img/structure/B5213702.png)
![2-[1-(4-fluorobenzyl)-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl]-N-methylacetamide](/img/structure/B5213706.png)
![propyl 4-[(3-methoxy-2-naphthoyl)amino]benzoate](/img/structure/B5213713.png)
![N-[2-hydroxy-3-(4-morpholinyl)propyl]-N-(4-methylphenyl)-2-naphthalenesulfonamide](/img/structure/B5213721.png)
![1-(3,4-dichlorophenyl)-3-[(4-fluorophenyl)amino]-2,5-pyrrolidinedione](/img/structure/B5213731.png)
![N-(5-chloro-2-methylphenyl)-2-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5213741.png)

![methyl 4-chloro-3-{[N-(3-chloro-4-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B5213769.png)
![2-imino-5-{2-[2-(2-isopropyl-5-methylphenoxy)ethoxy]benzylidene}-1,3-thiazolidin-4-one](/img/structure/B5213776.png)
![ethyl 4-({[1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinyl]carbonyl}amino)benzoate](/img/structure/B5213780.png)
![2-chloro-N-[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide](/img/structure/B5213791.png)
![3-ethyl-5-{[5-(4-methyl-2-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5213792.png)